Tert-butyl 5-chloro-2-nitrobenzoate
Description
Tert-butyl 5-chloro-2-nitrobenzoate is a benzoate ester derivative characterized by a nitro (-NO₂) group at the 2-position and a chloro (-Cl) substituent at the 5-position of the aromatic ring. The tert-butyl ester group enhances steric bulk and may influence solubility, stability, and reactivity. This compound is typically used in pharmaceutical and agrochemical research as an intermediate for synthesizing more complex molecules.
Properties
Molecular Formula |
C11H12ClNO4 |
|---|---|
Molecular Weight |
257.67 g/mol |
IUPAC Name |
tert-butyl 5-chloro-2-nitrobenzoate |
InChI |
InChI=1S/C11H12ClNO4/c1-11(2,3)17-10(14)8-6-7(12)4-5-9(8)13(15)16/h4-6H,1-3H3 |
InChI Key |
GBSQFXHHPRSEBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 5-chloro-2-nitrobenzoate can be synthesized through the esterification of 5-chloro-2-nitrobenzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-chloro-2-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 5-chloro-2-nitrobenzoic acid and tert-butyl alcohol in the presence of a strong base or acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, appropriate solvents.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
Reduction: 5-chloro-2-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 5-chloro-2-nitrobenzoic acid and tert-butyl alcohol.
Scientific Research Applications
Tert-butyl 5-chloro-2-nitrobenzoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 5-chloro-2-nitrobenzoate involves its interaction with specific molecular targets and pathways. For example, in reduction reactions, the nitro group undergoes a series of electron transfer steps leading to the formation of an amino group. In substitution reactions, the chlorine atom is displaced by a nucleophile through a nucleophilic aromatic substitution mechanism.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares tert-butyl 5-chloro-2-nitrobenzoate with structurally related benzoate esters and nitro/chloro-substituted aromatic compounds from the provided evidence.
2.1. Structural Analogues from Evidence
- Methyl 2-amino-5-chloro-4-methoxybenzoate Structure: Chloro (5-position), methoxy (4-position), and amino (2-position) substituents; methyl ester group.
- 2-Bromo-4-nitrobenzonitrile Structure: Nitro (4-position), bromo (2-position), and nitrile (-CN) groups. Key Differences: The nitrile group introduces strong electron-withdrawing effects, which may enhance electrophilic aromatic substitution reactivity compared to ester-containing analogs.
- tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate () Structure: A non-aromatic pyrrolidine ring with a hydroxymethyl group and a tert-butyl ester. Key Differences: The absence of aromatic nitro/chloro substituents limits direct comparison. However, the tert-butyl ester group in this compound shares similarities in steric protection and hydrolytic stability with the target molecule .
2.2. Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
